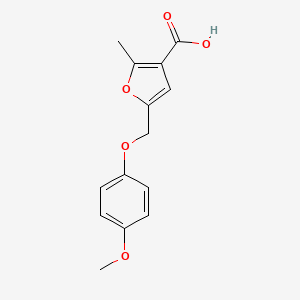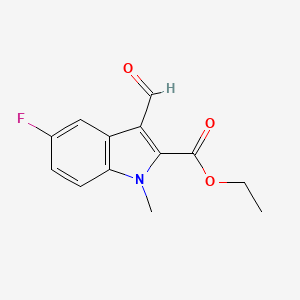
N1-(2-chlorobenzyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-chlorobenzyl)-N2-phenethyloxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 2-chlorobenzyl group and a phenethyl group attached to an oxalamide core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
作用機序
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes, such as 1-deoxy-d-xylulose 5-phosphate synthase (dxs), which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis .
Biochemical Pathways
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-phenethyloxalamide typically involves the reaction of 2-chlorobenzylamine with phenethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide compound. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Catalyst: No specific catalyst is required, but the reaction may be facilitated by the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
N1-(2-chlorobenzyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N1-(2-chlorobenzyl)-N2-phenethyloxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
N1-(2-chlorobenzyl)-N2-phenethyloxalamide can be compared with other similar compounds, such as:
N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide: Similar structure but with a cyclopropyl group, which may impart different chemical and biological properties.
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide:
特性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-9-5-4-8-14(15)12-20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBWSSAWHKOWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2878104.png)

![3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI)](/img/structure/B2878106.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)


![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2878117.png)
![2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2878121.png)

![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)
